6-(Trifluoromethyl)-3-morpholinecarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a morpholine ring. This compound is notable for its unique chemical properties, which arise from the trifluoromethyl group, making it valuable in various scientific applications. It is primarily utilized in research and development settings, particularly within the fields of medicinal chemistry and agrochemicals.
Classification: 6-(Trifluoromethyl)-3-morpholinecarboxylic acid falls under the category of morpholine derivatives and is classified as a carboxylic acid due to the presence of the carboxyl functional group. Its molecular formula is C6H8F3NO3, and its molecular weight is approximately 235.59 g/mol.
The synthesis of 6-(Trifluoromethyl)-3-morpholinecarboxylic acid typically involves several methods, including:
The molecular structure of 6-(Trifluoromethyl)-3-morpholinecarboxylic acid features:
| Property | Value |
|---|---|
| Molecular Formula | C6H8F3NO3 |
| Molecular Weight | 235.59 g/mol |
| IUPAC Name | 6-(trifluoromethyl)morpholine-3-carboxylic acid |
| InChI | InChI=1S/C6H8F3NO3 |
| Canonical SMILES | C1C(OCC(N1)C(=O)O)C(F)(F)F |
6-(Trifluoromethyl)-3-morpholinecarboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of the trifluoromethyl group enhances the compound's ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .
The mechanism of action for 6-(Trifluoromethyl)-3-morpholinecarboxylic acid primarily revolves around its interactions with biological targets:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Density | Not specified |
| Flash Point | Not applicable |
6-(Trifluoromethyl)-3-morpholinecarboxylic acid has several scientific uses:
The combination of its unique structural features and reactivity makes 6-(Trifluoromethyl)-3-morpholinecarboxylic acid a valuable compound in various fields of research and industry.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6